molecular formula C11H12F2N2O B2421314 1-(2,5-Difluorobenzoyl)piperazine CAS No. 179334-11-3

1-(2,5-Difluorobenzoyl)piperazine

Cat. No.: B2421314
CAS No.: 179334-11-3
M. Wt: 226.227
InChI Key: MNUKRHGVCYWYPM-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzoyl)piperazine is an organic compound classified as a piperazine derivative. It features a six-membered ring composed of four carbon atoms and two nitrogen atoms, with a difluorobenzoyl group attached to the piperazine ring. This compound is known for its distinctive physical properties, including solubility in water, ethanol, and other organic solvents .

Properties

IUPAC Name

(2,5-difluorophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUKRHGVCYWYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-Difluorobenzoyl)piperazine typically involves the reaction of piperazine with 2,5-difluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These methods often employ microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

1-(2,5-Difluorobenzoyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-(2,5-Difluorobenzoyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in biological studies to investigate its effects on various biological systems and pathways.

    Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2,5-Difluorobenzoyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological behavior.

Biological Activity

1-(2,5-Difluorobenzoyl)piperazine is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings related to its activity.

This compound hydrochloride has the molecular formula C11H13ClF2N2O and a molecular weight of 262.68 g/mol. The synthesis typically involves the reaction of 2,5-difluorobenzoyl chloride with piperazine, using triethylamine as a base in dichloromethane as a solvent. The product is purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as an inhibitor or activator of these targets, leading to various biological effects. For instance, it has been shown to influence pathways related to oxidative stress and cell survival .

Antioxidative Activity

Recent studies have highlighted the antioxidative properties of related piperazine derivatives. For example, compounds structurally similar to this compound have demonstrated significant antioxidative activity by decreasing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential, thus promoting cell survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidativeReduces ROS and promotes cell survival
Enzyme InhibitionPotential inhibition of various enzymes
Receptor BindingInteraction with specific receptors affecting signaling

Study on Oxidative Stress

A notable study investigated the antioxidative capabilities of novel piperazine derivatives, where one compound exhibited superior activity against H₂O₂-induced oxidative damage. This suggests that similar structural motifs in this compound could be explored for therapeutic applications in oxidative stress-related diseases .

Comparison with Other Compounds

In comparative studies, this compound was analyzed alongside other piperazine derivatives. The unique fluorination pattern in this compound may enhance its reactivity and biological activity compared to similar compounds such as 1-(2,4-Difluorobenzoyl)piperazine.

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